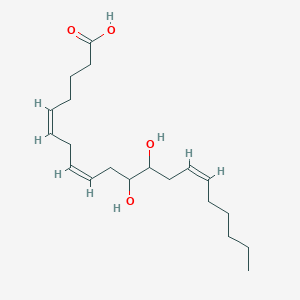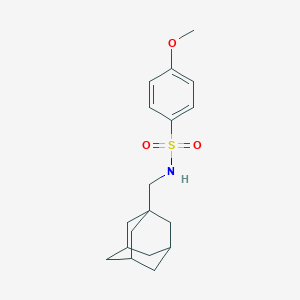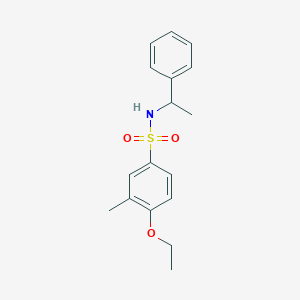
N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide, also known as ADMS, is a sulfonamide-based compound that has gained significant attention in recent years for its potential use in scientific research. ADMS is a highly selective and potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the pathogenesis of several diseases, including diabetes, obesity, and cancer.
作用機序
N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide is a competitive inhibitor of PTP1B, binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This leads to an increase in the phosphorylation of insulin receptor substrate 1 (IRS-1) and other downstream signaling molecules, resulting in improved insulin signaling and glucose uptake in insulin-sensitive tissues such as liver, muscle, and adipose tissue.
Biochemical and Physiological Effects:
In addition to its effects on insulin signaling and glucose homeostasis, N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide has been shown to have other biochemical and physiological effects. For example, N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, which play a key role in the development of atherosclerosis. N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide has also been shown to have anti-inflammatory activity, as PTP1B is involved in the regulation of several pro-inflammatory signaling pathways.
実験室実験の利点と制限
One of the main advantages of N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide as a research tool is its high selectivity for PTP1B, as it does not inhibit other protein tyrosine phosphatases at concentrations that are effective against PTP1B. This allows for the specific study of PTP1B function in various biological systems. However, one limitation of N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
将来の方向性
There are several potential future directions for research on N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide. One area of interest is the development of more potent and selective PTP1B inhibitors based on the N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide scaffold. Another area of interest is the study of the physiological and pathophysiological roles of PTP1B in various tissues and disease states. Finally, the development of N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide-based therapeutics for the treatment of diabetes, obesity, and cancer is an area of active research.
合成法
The synthesis of N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 1-adamantylmethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonylurea, which is then converted to N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide by treatment with hydroxylamine hydrochloride. The overall yield of N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide is typically around 50%.
科学的研究の応用
N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide has been extensively studied for its potential use in the treatment of diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and inhibition of PTP1B activity has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes and obesity. N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide has also been shown to have anti-cancer activity, as PTP1B is overexpressed in many types of cancer and is involved in tumor cell growth and survival.
特性
製品名 |
N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide |
|---|---|
分子式 |
C19H27NO4S |
分子量 |
365.5 g/mol |
IUPAC名 |
N-(1-adamantylmethyl)-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C19H27NO4S/c1-23-17-4-3-16(8-18(17)24-2)25(21,22)20-12-19-9-13-5-14(10-19)7-15(6-13)11-19/h3-4,8,13-15,20H,5-7,9-12H2,1-2H3 |
InChIキー |
DITNAGKYFWRBOO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3)OC |
正規SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)









![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)


